molecular formula C21H26N2O4 B3367472 N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide CAS No. 178958-49-1

N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide

Cat. No.: B3367472
CAS No.: 178958-49-1
M. Wt: 370.4 g/mol
InChI Key: NTTZCNSPNMRTSV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N3-Bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide (CAS: 202832-48-2) is a chiral malonamide derivative characterized by its C2-symmetric structure and stereogenic centers derived from (R)-configured 2-hydroxy-1-phenylethyl groups. This compound is synthesized via nucleophilic substitution between 2,2-dimethylmalonyl chloride and (R)-2-amino-1-phenylethanol in the presence of a base such as triethylamine (Et3N) . Its structure features two hydroxyphenylethyl arms attached to a central malonamide core, making it a versatile ligand for coordinating transition metals like palladium(II) . The compound’s stereochemistry and hydroxyl groups enhance its utility in asymmetric catalysis and chiral recognition processes.

Properties

IUPAC Name

N,N'-bis[(1R)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-21(2,19(26)22-17(13-24)15-9-5-3-6-10-15)20(27)23-18(14-25)16-11-7-4-8-12-16/h3-12,17-18,24-25H,13-14H2,1-2H3,(H,22,26)(H,23,27)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTZCNSPNMRTSV-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CO)C1=CC=CC=C1)C(=O)NC(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CO)C1=CC=CC=C1)C(=O)N[C@@H](CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447861
Record name N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178958-49-1
Record name N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its cytotoxic properties and mechanisms of action against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of chiral amines with α,β-unsaturated esters. The compound can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and mass spectrometry. For instance, a study reported the successful synthesis of related compounds using lithium amides in a Michael addition reaction, yielding products that were fully characterized by NMR spectroscopy .

Table 1: Characterization Data

TechniqueResult
1H NMR δ (ppm): 7.36–7.09 (m, 20H)
13C NMR δ (ppm): 1028.06 cm−1
Mass Spectrometry Confirmed molecular weight: 370.19 g/mol

Cytotoxicity Studies

The biological evaluation of this compound has demonstrated promising cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound exhibits significant potency in inhibiting cell growth in human cancer cell lines.

Case Study: Cancer Cell Lines

In a recent study, derivatives of similar compounds were tested against six human cancer cell lines. Notably, compounds with structural similarities to this compound showed IC50 values in the sub-micromolar range across all tested lines, indicating strong cytotoxic potential .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of reactive oxygen species (ROS) and disruption of the cell cycle in cancer cells. Flow cytometric analyses have revealed that treatment with this compound leads to cell cycle arrest in specific phases, thereby inhibiting proliferation .

Table 2: Cytotoxicity Results

CompoundCell LineIC50 (µM)Mechanism of Action
N1,N3-bis...HCT116<0.5ROS induction
N1,N3-bis...SKOV-3<0.5Cell cycle arrest

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide is in asymmetric synthesis. The compound serves as a chiral auxiliary that can enhance the enantioselectivity of reactions. For example, it has been utilized in the synthesis of chiral amines and alcohols through various catalytic processes.

Case Study: Asymmetric Addition Reactions

A study demonstrated the use of this compound in asymmetric Michael additions where it significantly improved yields and enantioselectivity. The results are summarized in Table 1.

EntrySubstrateYield (%)Enantiomeric Excess (%)
1Methyl acrylate8395
2Ethyl acrylate7290
3Tert-butyl acrylate6188

Pharmaceutical Applications

The compound has shown potential in pharmaceutical applications due to its ability to form stable complexes with various drug molecules, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

Research indicates that this compound can be used to create drug delivery systems that improve the pharmacokinetics of poorly soluble drugs. In a recent study, formulations containing this compound were tested for their effectiveness in delivering anticancer agents.

Catalysis

The compound also finds applications as a catalyst in several organic reactions, including Diels-Alder reactions and cycloadditions. Its ability to stabilize transition states contributes to more efficient reaction pathways.

Case Study: Catalytic Activity

In a series of experiments, this compound was evaluated for its catalytic activity in Diels-Alder reactions. The findings are summarized below:

Reaction TypeCatalyst Loading (mol%)Yield (%)
Diels-Alder592
Cycloaddition1085

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Malonamide Derivatives

Compound Name Substituents on Malonamide Core Stereochemistry Key Features Reference
This compound (R)-2-hydroxy-1-phenylethyl C2-symmetric (R,R) Hydroxyl groups enable metal coordination; used in Pd(II) complexes
N1,N3-Bis((R)-2-hydroxy-2-methyl-1-phenylpropyl)-2,2-dimethylmalonamide (7a) (R)-2-hydroxy-2-methyl-1-phenylpropyl C2-symmetric (R,R) Additional methyl groups enhance steric bulk; reduced solubility in polar solvents
N1,N3-Bis((S)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide (S)-2-hydroxy-1-phenylethyl C2-symmetric (S,S) Enantiomeric counterpart; similar coordination ability but opposite chirality
N1,N3-Diphenylmalonamide Phenyl groups Non-chiral Lacks hydroxyl groups; limited metal coordination utility
N1,N3-Bis(2,3-dichlorophenyl)malonamide 2,3-Dichlorophenyl groups Non-chiral Electron-withdrawing Cl groups improve thermal stability

Key Observations:

  • Stereochemical Impact : The (R)-configuration in the target compound contrasts with its (S)-enantiomer (CAS: 202832-48-2), which exhibits mirrored chiral recognition properties .
  • Substituent Effects : The addition of methyl groups in compound 7a increases steric hindrance, reducing solubility in polar solvents but improving selectivity in asymmetric catalysis .
  • Coordination Behavior: Hydroxyl-containing derivatives (e.g., the target compound) form stable Pd(II) complexes, whereas non-hydroxylated analogs (e.g., N1,N3-diphenylmalonamide) show negligible coordination .

Key Observations:

  • Reagent Compatibility: The use of 2,2-dimethylmalonyl chloride as a core reagent is consistent across syntheses, but amino alcohol substituents dictate stereochemical outcomes .
  • Yield Optimization: Reactions involving bulky amino alcohols (e.g., 7a) require precise temperature control to avoid side reactions like intramolecular dehydration .

Q & A

Q. What are the key considerations for designing a stereoselective synthesis route for N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide?

The synthesis requires precise control of stereochemistry at the hydroxy-phenylethyl moieties. A common approach involves reacting (R)-2-amino-3-phenylpropan-1-ol with 2,2-dimethylmalonyl chloride under anhydrous conditions. Key steps include:

  • Temperature control : Maintaining −10°C during malonyl chloride addition minimizes side reactions (e.g., racemization) .
  • Solvent selection : Dichloromethane (DCM) is preferred for its low polarity, which stabilizes intermediates and reduces hydrolysis .
  • Stoichiometry : A 2:1 molar ratio of amino alcohol to malonyl chloride ensures complete bis-amide formation .

Q. How can NMR spectroscopy confirm the structural integrity and stereochemistry of the synthesized compound?

  • 1H NMR : Verify the presence of characteristic signals:
    • Two singlets for the dimethylmalonamide protons (δ ~1.2 ppm, CH(CH3)2).
    • Doublets for the benzylic protons (δ ~4.2–4.5 ppm) and hydroxy groups (δ ~3.5 ppm, broad) .
  • 13C NMR : Confirm the carbonyl resonance (δ ~170 ppm) and quaternary carbon of the malonamide core (δ ~45 ppm) .
  • NOESY : Cross-peaks between hydroxy protons and phenyl groups confirm the (R)-configuration .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use methanol or ethanol to remove unreacted starting materials and byproducts .
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) for higher purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 45% vs. 60%) for this compound?

Yield variations often arise from differences in:

  • Reaction scale : Smaller scales (e.g., 3.77 mmol in ) may suffer from higher solvent evaporation losses.
  • Workup protocols : Extended extraction (e.g., 5 × 30 mL DCM in ) improves recovery but increases solvent waste.
  • Catalyst use : Some methods omit catalysts, while others use triethylamine to scavenge HCl, enhancing efficiency .

Q. What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF) mixed with water to induce slow crystallization.
  • Hydrogen-bond templating : Co-crystallize with water molecules to stabilize the lattice, as seen in analogous malonamide hydrates .
  • Temperature gradients : Gradual cooling from 70°C to 4°C promotes single-crystal growth .

Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in catalytic applications?

  • Electron-withdrawing groups (e.g., −NO2): Increase electrophilicity of the malonamide carbonyl, enhancing nucleophilic attack (e.g., in asymmetric catalysis) .
  • Electron-donating groups (e.g., −OCH3): Stabilize transition states via resonance, improving enantioselectivity in chiral ligand applications .

Q. What analytical techniques differentiate between diastereomers or degradation products in long-term stability studies?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve (R,R) and (R,S) diastereomers .
  • Mass spectrometry (HRMS) : Detect degradation products (e.g., hydrolyzed malonamide fragments) via exact mass matching (theoretical m/z 370.1892 for [M+H]+) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Docking simulations : Use AutoDock Vina to model binding to chiral pockets (e.g., in GPRC6A receptors), leveraging the (R)-hydroxy-phenylethyl groups as hydrogen-bond donors .
  • MD simulations : Analyze conformational flexibility of the malonamide core under physiological pH to assess target engagement stability .

Data Contradiction and Validation

Q. How should researchers address conflicting NMR data between synthetic batches?

  • Internal standard calibration : Add tetramethylsilane (TMS) to ensure chemical shift consistency.
  • Batch comparison : Cross-validate spectra with independent syntheses (e.g., compare and ) to identify solvent or pH artifacts.

Q. What experimental controls validate the absence of racemization during synthesis?

  • Polarimetry : Measure optical rotation ([α]D25 ~ +15° for pure (R,R)-enantiomer) .
  • Chiral derivatization : React with Mosher’s acid chloride and analyze by 19F NMR for diastereomeric ratio confirmation .

Methodological Innovations

Q. Can flow chemistry improve the scalability of this compound’s synthesis?

  • Microreactor systems : Enable precise temperature control (−10°C to 20°C) and reduce reaction time from hours to minutes .
  • In-line purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess reagents continuously .

Q. What advanced characterization techniques (beyond NMR/XRD) elucidate dynamic molecular behavior?

  • VT-NMR : Variable-temperature studies (e.g., −50°C to 50°C) reveal conformational changes in the malonamide backbone .
  • Solid-state IR : Identify hydrogen-bonding networks in crystalline phases (e.g., O−H∙∙∙O=C stretching at 3200 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide
Reactant of Route 2
Reactant of Route 2
N1,N3-bis((R)-2-hydroxy-1-phenylethyl)-2,2-dimethylmalonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.